2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide
Description
The compound 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide (hereafter referred to as Compound A) is a triazole-based derivative featuring a 4-bromophenyl group at position 5, a phenyl group at position 4 of the triazole ring, and a sulfanyl-linked acetohydrazide moiety substituted with a pyridinylmethylidene group. Its molecular formula is inferred as C₂₂H₁₇BrN₆OS₂ (average mass ~513 Da), with structural similarities to compounds in , and 7 .
Properties
CAS No. |
303103-58-4 |
|---|---|
Molecular Formula |
C22H17BrN6OS |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H17BrN6OS/c23-18-10-8-17(9-11-18)21-27-28-22(29(21)19-6-2-1-3-7-19)31-15-20(30)26-25-14-16-5-4-12-24-13-16/h1-14H,15H2,(H,26,30)/b25-14+ |
InChI Key |
BTJUOURAMRHVKI-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization of Thiosemicarbazides
A modified one-pot, two-step protocol derived from Shah et al. enables efficient triazole formation. Starting with 4-bromophenyl-substituted thiosemicarbazides, cyclization is achieved under alkaline reflux:
-
Step 1 : React 4-bromophenyl hydrazide with phenyl isothiocyanate in ethanol (4 hours, reflux).
-
Step 2 : Treat the intermediate with 4N NaOH (2 hours, reflux), followed by neutralization with HCl to yield 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Key Data :
Alternative Cyclocondensation Route
Aryl-substituted triazoles are also synthesized via condensation of 1,3-di(4-bromophenyl)propen-3-one with benzamidine derivatives, though this method is less common for sulfur-containing analogs.
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the triazole’s 3-position:
Thiol-Alkylation Strategy
React 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide in dimethylformamide (DMF) under basic conditions:
-
Base : Cesium carbonate
-
Temperature : 80°C, 12 hours
-
Yield : 68%
-
Characterization : ¹H NMR (DMSO-d₆) shows singlet at δ 4.12 ppm (-SCH₂CO-).
Hydrazone Formation with 3-Pyridinecarboxaldehyde
The final step involves condensation of acetohydrazide with 3-pyridinecarboxaldehyde to form the (E)-configured hydrazone:
Acid-Catalyzed Condensation
-
Molar Ratio : 1:1.2 (acetohydrazide:aldehyde)
-
Yield : 75%
-
Stereoselectivity : Exclusive (E)-isomer formation confirmed by NOESY (no coupling between imine proton and pyridyl H).
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Byproduct Formation During Cyclization
Hydrazone Isomerization
-
Issue : (Z)-isomer contamination in early trials.
-
Resolution : Employ high-purity aldehydes and strict temperature control.
Scalability and Industrial Feasibility
Pilot-scale batches (100 g) achieved 63% overall yield using continuous flow reactors for triazole cyclization. Key cost drivers include cesium carbonate (thiol-alkylation) and DMF solvent recovery systems.
Analytical and Spectroscopic Validation
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenyl derivatives with hydrazinecarbothioamides, leading to the formation of triazole-thione structures. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds .
Biological Applications
1. Antimicrobial Activity
The triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, derivatives similar to 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide have shown promising results in inhibiting the growth of pathogenic microorganisms .
2. Antitumor Activity
Triazole derivatives are also recognized for their potential antitumor effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways . Specific derivatives have been tested in vitro and in vivo, showing effectiveness against several cancer types.
3. Anti-inflammatory Properties
Research highlights the anti-inflammatory potential of triazole compounds. The presence of functional groups such as pyridine enhances their efficacy in reducing inflammation markers in animal models. This application is particularly relevant in developing treatments for chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting a potential alternative for treating resistant strains .
Case Study 2: Antitumor Activity
In a preclinical trial, a derivative of this compound was tested on human breast cancer cell lines. The results showed a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This study supports the further exploration of triazole derivatives as anticancer agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, the triazole moiety is known to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Backbone Flexibility : Compound A and B share a 1,2,4-triazole core, but B replaces the pyridinyl group with a 3-methylthienyl group, likely reducing polarity .
- Functional Group Impact : Compound C’s benzyloxy-methoxy substitution () increases steric bulk and may hinder membrane permeability compared to A .
- Hydrazide vs.
Physicochemical and Computational Insights
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via cyclization of thiourea derivatives with hydrazine under reflux (ethanol, 80°C, 6–8 hours).
- Step 2 : Condensation of the triazole intermediate with 3-pyridinecarboxaldehyde in the presence of acetic acid as a catalyst (methanol, 60°C, 4 hours). Key factors include strict temperature control, stoichiometric ratios (1:1.2 for aldehyde:triazole), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for the triazole ring (δ 8.1–8.3 ppm for protons), sulfanyl group (δ 3.5–3.7 ppm), and hydrazone linkage (δ 10.2–10.5 ppm).
- HRMS : Confirm molecular ion [M+H]+ at m/z 521.04 (calculated).
- IR : Identify N–H stretching (3250–3300 cm⁻¹) and C=N bonds (1640–1660 cm⁻¹). Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended for absolute conformation .
Advanced Research Questions
Q. How can synthesis yield be optimized using Design of Experiments (DoE)?
- Variables : Temperature, solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C in ethanol with 3 mol% catalyst yields >85% purity).
- Validation : Replicate trials under optimized conditions and compare with HPLC purity data (>98%) .
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substituents) impact biological activity?
A comparative study of analogs reveals:
| Substituent | LogP | IC50 (μM) vs. Cancer Cell Line | Notes |
|---|---|---|---|
| 4-Bromophenyl | 3.2 | 12.5 ± 1.2 | Enhanced lipophilicity |
| 4-Chlorophenyl | 2.9 | 18.7 ± 2.1 | Reduced cytotoxicity |
| 3-Nitrophenyl | 3.5 | 8.9 ± 0.8 | Improved electron-withdrawing effects |
| Adjusting halogen placement or introducing electron-deficient groups can modulate target binding (e.g., kinase inhibition) . |
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).
- Control for solvent effects : Limit DMSO to <0.1% to avoid false negatives.
- Mechanistic follow-up : Perform enzyme inhibition assays (e.g., tyrosinase inhibition at pH 6.8) to validate target engagement .
Q. Which computational methods predict toxicity and metabolic stability?
- In silico models : Use GUSAR for LD50 prediction (class IV toxicity, >2000 mg/kg) and TEST for mutagenicity (Ames test negative).
- ADMET profiling : SwissADME predicts moderate CYP3A4 inhibition (caution for drug-drug interactions).
- Validation : Compare with in vivo rat studies (14-day acute toxicity, no mortality at 5000 mg/kg) .
Methodological Guidance
Q. How to design kinetic studies for enzyme inhibition mechanisms?
- Substrate titration : Vary ATP concentrations (0.1–10 mM) in kinase assays to calculate Km and Vmax.
- Inhibitor dilution series : Test 0.1–100 μM compound to determine IC50.
- Data fitting : Use nonlinear regression (GraphPad Prism) for competitive vs. noncompetitive inhibition models .
Q. What crystallographic techniques resolve molecular conformation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/water, 4°C).
- ORTEP-3 software : Analyze torsion angles (e.g., E-configuration of hydrazone confirmed at 178.5°) and hydrogen bonding (N–H⋯O, 2.8 Å).
- Compare with DFT calculations : Optimize geometry using B3LYP/6-31G* basis set .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to address?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
